5-Fluoro-2-iodo-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-iodo-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H2FIN2O2 It is a derivative of benzonitrile, characterized by the presence of fluorine, iodine, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-4-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 3-fluorobenzotrifluoride followed by iodination. The nitration process is carried out using a mixed acid (nitric acid and sulfuric acid) as the nitrating agent. The iodination step involves the use of iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous-flow reactors are often employed to enhance the efficiency and safety of the nitration process. These reactors provide better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodo-4-nitrobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted derivatives.
Reduction: The major product is 5-Fluoro-2-iodo-4-aminobenzonitrile.
Oxidation: Products include various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
5-Fluoro-2-iodo-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows the compound to undergo redox reactions, generating reactive intermediates that can interact with cellular components. The fluorine and iodine atoms contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of enzymatic activities and disruption of cellular processes .
Comparison with Similar Compounds
- 2-Fluoro-5-nitrobenzonitrile
- 4-Iodo-2-fluorobenzonitrile
- 5-Fluoro-2-nitrobenzotrifluoride
Comparison: 5-Fluoro-2-iodo-4-nitrobenzonitrile is unique due to the simultaneous presence of fluorine, iodine, and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Fluoro-5-nitrobenzonitrile lacks the iodine atom, which affects its reactivity in substitution reactions. Similarly, 4-Iodo-2-fluorobenzonitrile does not have the nitro group, influencing its redox properties .
Properties
Molecular Formula |
C7H2FIN2O2 |
---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
5-fluoro-2-iodo-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H2FIN2O2/c8-5-1-4(3-10)6(9)2-7(5)11(12)13/h1-2H |
InChI Key |
QTVDECWSERUUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.